2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is a compound with significant relevance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of poly (ADP-ribose) polymerase inhibitors, which are important in cancer therapy. The compound has the following characteristics:
The compound is classified as a fluorinated benzonitrile derivative and exhibits properties that make it useful for various scientific applications, particularly in medicinal chemistry.
The synthesis of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile typically involves a multi-step process. A common method includes the reaction of 2-Fluoro-5-formylbenzonitrile with 3-Oxo-1(3H)-isobenzofuran in the presence of a base such as triethylamine. The procedure can be summarized as follows:
The molecular structure of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile can be described using its structural formula and key parameters:
Property | Value |
---|---|
Density | 1.38 g/cm³ |
Boiling Point | 430.1 ± 45 °C (predicted) |
Solubility | Soluble in dichloromethane and tetrahydrofuran |
Color | White solid |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | 50.1 Ų |
The InChI key for this compound is MMPHWTMMVPBHRZ-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile participates in various chemical reactions typical of nitriles and fluorinated compounds:
These reactions are essential for further functionalization or modification of the compound for specific applications in medicinal chemistry .
The mechanism of action of compounds like 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile primarily relates to their role as intermediates in synthesizing poly (ADP-ribose) polymerase inhibitors. These inhibitors work by binding to the active site of poly (ADP-ribose) polymerase enzymes, preventing them from repairing DNA breaks in cancer cells.
The physical and chemical properties of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile are critical for understanding its behavior in various environments:
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile has several applications primarily within pharmaceutical research:
The isobenzofuranone core of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS 763114-25-6) is typically constructed via Wittig olefination. This reaction couples a stabilized phosphorane (e.g., triphenylphosphonium ylide) with a carbonyl precursor such as 2-formylbenzonitrile derivatives. The reaction proceeds under anhydrous conditions, often using THF or DMF as solvents at 60–80°C, yielding the exocyclic methylene group crucial for the isobenzofuran scaffold [3] [8]. Key to success is the ylide’s nucleophilicity, which must be balanced to avoid side products like epoxides. Recent advances employ phase-transfer catalysts to accelerate the reaction, achieving yields >85% within 4 hours [3].
The fluorinated benzonitrile moiety is introduced via Suzuki-Miyaura or Heck coupling. Palladium acetate (10 mol %) with bipyridyl (bpy) ligands in toluene at 90°C facilitates the reaction between aryl boronic acids (e.g., 2-fluoro-5-cyanophenylboronic acid) and halogenated isobenzofuran precursors [6] [8]. Transmetalation and reductive elimination steps are rate-determining, requiring precise control of Pd oxidation states. Modulating ligand electronics (e.g., electron-rich bpy derivatives) suppresses protodeboronation side reactions, enhancing yields to 58–94% [8].
Table 1: Key Reaction Parameters for Core Synthetic Pathways
Pathway | Catalyst/Reagent | Solvent | Temperature | Yield Range | Key Optimization |
---|---|---|---|---|---|
Wittig Olefination | Ph₃P=CHCOAr | THF/DMF | 60–80°C | 70–91% | Anhydrous conditions, phase-transfer catalysts |
Suzuki-Miyaura Coupling | Pd(OAc)₂/bpy | Toluene | 90°C | 58–94% | Electron-rich ligands, controlled Pd states |
The methylenation step exhibits significant Z/E isomerism due to steric and electronic effects. Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable Z-isomer through enhanced dipole stabilization, while nonpolar solvents (toluene) promote E-isomers [5] [8]. Catalysts like copper iodide in deep eutectic solvents (e.g., choline chloride-ethylene glycol) improve Z-selectivity (>90%) by stabilizing the transition state via hydrogen bonding [3] [8]. DBU (1,8-diazabicycloundec-7-ene) further enhances stereocontrol by deprotonating intermediates to prevent isomerization [8].
Microwave irradiation (150–200 W) reduces reaction times from hours to minutes by enabling rapid, uniform heating. This method suppresses thermal degradation pathways, improving yields by 15–20% compared to conventional oil-bath heating [3] [8]. For example, microwave-assisted Wittig reactions complete in 20 minutes with 93% yield, whereas traditional methods require 4 hours for 85% yield [8].
Table 2: Solvent and Energy Source Impact on Isomer Distribution
Condition | Z-Isomer Selectivity | Reaction Time | Byproduct Formation | Key Advantage |
---|---|---|---|---|
DMF + CuI/DES | >90% | 3–4 h | <5% | Hydrogen-bond stabilization |
Toluene + DBU | 75–80% | 6 h | 10–15% | Kinetic control |
Microwave (DMF, 150 W) | 88% | 0.3 h | <3% | Reduced thermal degradation |
Batch reactors are suitable for small-scale synthesis (<1 kg) due to equipment flexibility but suffer from heat transfer inefficiencies (surface area-to-volume ratio ~10 m²/m³) and batch-to-batch variability [1] [5] [8]. Continuous flow systems intensify heat transfer (surface area-to-volume ratio >1,000 m²/m³) and enable precise residence time control (1–5 minutes), which is critical for exothermic reactions like Pd-catalyzed couplings [5] [8]. Flow reactors reduce cooling requirements by 40% compared to batch systems, as quantified by the heat transfer equation:$$Q = U \times A \times \Delta T$$where higher A (surface area) and U (heat transfer coefficient) lower ΔT gradients [5]. A hybrid approach uses batch for discovery and flow for production, cutting scale-up timelines by 60% [8] [9].
Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity by exploiting the compound’s low solubility in aqueous media (<0.5 mg/mL) [3] [6]. Continuous chromatography (e.g., simulated moving bed, SMB) reduces solvent consumption by 50% compared to column chromatography. SMB parameters:
Table 3: Batch vs. Flow Process Economics for 1 kg Production
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage (%) |
---|---|---|---|
Reaction Time | 12 h | 3 h | 75% reduction |
Cooling Energy Cost | $420 | $250 | 40% savings |
Yield | 78% | 93% | 15% increase |
Purity Post-Crystallization | 98.5% | 99.7% | 1.2% improvement |
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